molecular formula C13H13FN2O3 B13819244 methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate

methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate

Cat. No.: B13819244
M. Wt: 264.25 g/mol
InChI Key: UVIZDIUXKBUCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized using urea to form the pyrimidine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases, which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but differs in the rest of the structure.

    Pyrrolidine derivatives: Similar in having a nitrogen-containing ring but differ in the specific ring structure and substituents.

Uniqueness

Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate is unique due to its specific combination of a fluorophenyl group, a methyl group, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C13H13FN2O3/c1-7-10(8-3-5-9(14)6-4-8)15-13(18)16-11(7)12(17)19-2/h3-6,10H,1-2H3,(H2,15,16,18)

InChI Key

UVIZDIUXKBUCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.